2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate
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Overview
Description
2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate typically involves a multi-step process. One common route includes the following steps:
Formation of 4-cyanobenzoic acid: This can be achieved through the nitration of benzoic acid followed by reduction and subsequent cyanation.
Esterification: The 4-cyanobenzoic acid is then esterified with 2-((4-ethylbenzyl)amino)-2-oxoethanol under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents would be optimized to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-carboxybenzoic acid derivatives.
Reduction: 4-aminobenzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate involves its interaction with specific molecular targets. The ester and nitrile groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyanobenzoate: Similar structure but lacks the amino and oxoethyl groups.
Methyl 4-aminobenzoate: Contains an amino group but differs in the ester and nitrile functionalities.
Uniqueness
The presence of both an amino and a nitrile group in the same molecule provides opportunities for complex interactions and transformations that are not possible with simpler compounds .
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-14-3-5-16(6-4-14)12-21-18(22)13-24-19(23)17-9-7-15(11-20)8-10-17/h3-10H,2,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSLVSSJRVGPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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